

Comparative Analysis of Receptor Binding Affinity: Profadol Hydrochloride vs. Naloxone

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Compound of Interest		
Compound Name:	Profadol Hydrochloride	
Cat. No.:	B1679163	Get Quote

This guide provides a detailed comparison of the receptor binding affinities of **Profadol Hydrochloride**, a partial opioid agonist, and Naloxone, a non-selective competitive opioid receptor antagonist. The objective is to present available experimental data on their interaction with opioid receptors, outline the methodologies used for these determinations, and visualize the underlying principles of their interaction.

While extensive quantitative data is available for Naloxone, specific binding affinity constants (K_i) for **Profadol Hydrochloride** at opioid receptors were not readily found in the surveyed scientific literature. This guide therefore presents the quantitative data for Naloxone and provides a qualitative comparison for Profadol based on its known pharmacological class.

Data Presentation: Receptor Binding Affinity

The following table summarizes the quantitative binding affinity data for Naloxone at the three primary opioid receptors: mu (μ), delta (δ), and kappa (κ). Binding affinity is expressed as the inhibitor constant (K_i), with lower values indicating a stronger binding affinity.



Compound	Receptor	Binding Affinity (K _i , nM)
Naloxone	Mu (μ)	1.1 - 2.3
Delta (δ)	16 - 95	
Карра (к)	12 - 16	_
Profadol Hydrochloride	Mu (μ)	Data not available
Delta (δ)	Data not available	
Карра (к)	Data not available	_

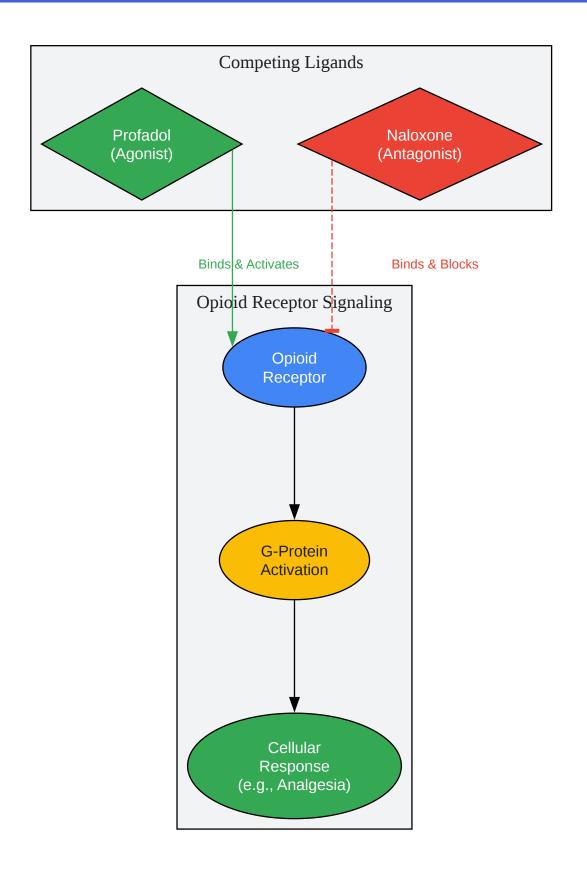
Note: The range of K_i values for Naloxone reflects variations across different experimental conditions and studies.

Naloxone acts as a non-selective and competitive opioid receptor antagonist.[1] Its binding affinity is highest for the μ -opioid receptor (MOR), followed by the κ -opioid receptor (KOR), and lowest for the δ -opioid receptor (DOR).[1]

Visualizing Receptor Interaction and Experimental Workflow

The following diagrams illustrate the competitive binding dynamic between an agonist and an antagonist at an opioid receptor and the typical experimental workflow used to determine binding affinities.

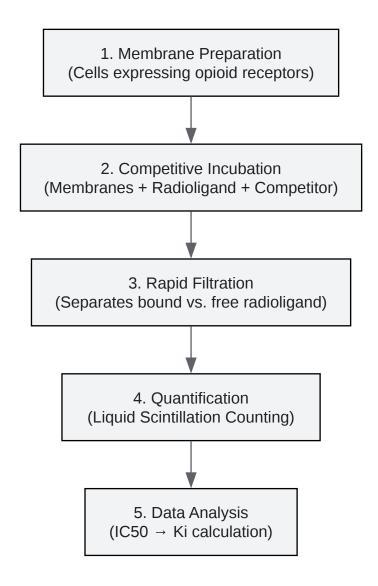




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Caption: Competitive interaction of Profadol (agonist) and Naloxone (antagonist) at the opioid receptor site.



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References



- 1. CGS 7525A, a new, centrally active alpha 2 adrenoceptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
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